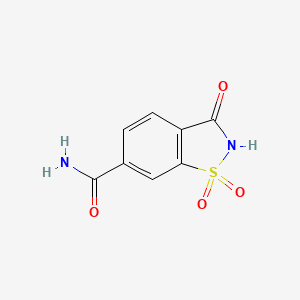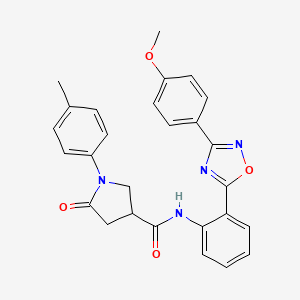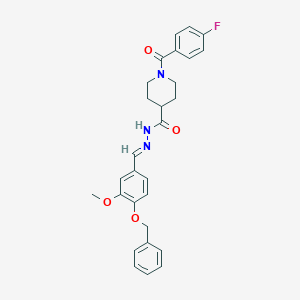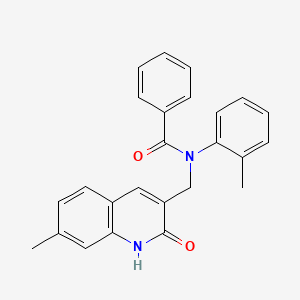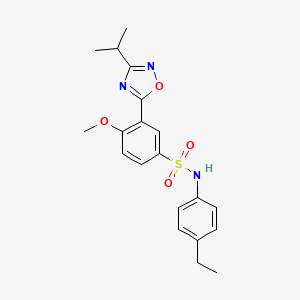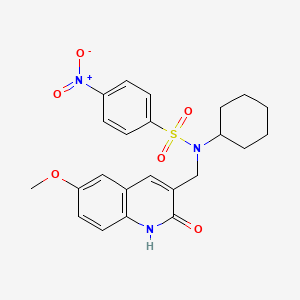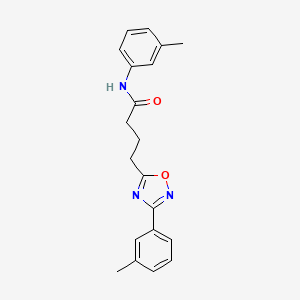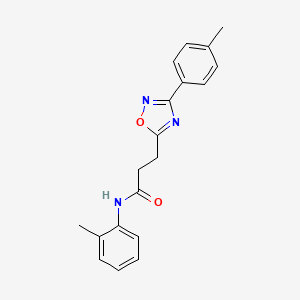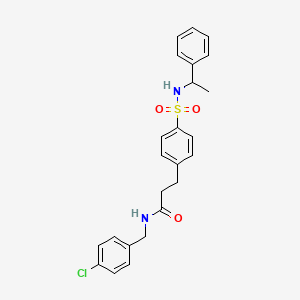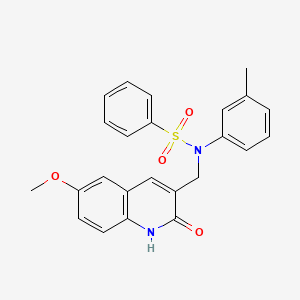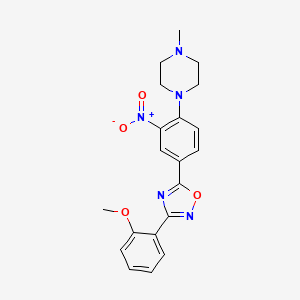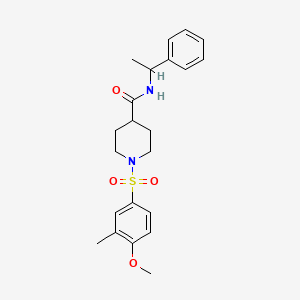
N-(3-ethoxypropyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethoxypropyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide, also known as EPPC, is a chemical compound that has been widely used in scientific research due to its unique properties. EPPC is a piperidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in the study of various biological processes. In
作用機序
The mechanism of action of N-(3-ethoxypropyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide is not fully understood, but it is thought to involve the modulation of ion channels and receptors in the cell membrane. This compound has been shown to interact with both voltage-gated and ligand-gated ion channels, leading to changes in membrane potential and ion flux. Additionally, this compound has been shown to interact with the GABA receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, depending on the specific system being studied. In the central nervous system, this compound has been shown to have analgesic and anesthetic effects, as well as sedative and hypnotic effects. In the cardiovascular system, this compound has been shown to have vasodilatory effects, which may be due to its ability to modulate ion channels in smooth muscle cells. In cancer research, this compound has been shown to inhibit the growth of certain types of cancer cells, possibly through the induction of apoptosis.
実験室実験の利点と制限
N-(3-ethoxypropyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has several advantages as a tool for scientific research. It is a highly specific compound that can be used to target specific ion channels and receptors, allowing for precise modulation of cellular activity. Additionally, this compound is relatively easy to synthesize, making it readily available for use in laboratory experiments. However, there are also limitations to the use of this compound in laboratory experiments. Its effects can be highly dependent on the specific system being studied, and its use may be limited by its potential toxicity and side effects.
将来の方向性
There are several future directions for research involving N-(3-ethoxypropyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide. One area of interest is the development of new cancer therapies based on the inhibition of cancer cell growth by this compound. Another area of interest is the study of this compound's effects on ion channels and receptors in different systems, which may lead to the development of new treatments for pain, hypertension, and other conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects, in order to optimize its use as a tool for scientific research.
合成法
The synthesis of N-(3-ethoxypropyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide is a complex process that involves several steps. One commonly used method involves the reaction of piperidine with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with ethyl 3-bromo propionate to yield this compound. Other methods involve the use of different starting materials and reaction conditions, but the overall process remains similar.
科学的研究の応用
N-(3-ethoxypropyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has been used in a wide range of scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. In the central nervous system, this compound has been shown to have analgesic and anesthetic effects, making it a valuable tool in the study of pain and consciousness. In the cardiovascular system, this compound has been shown to have vasodilatory effects, which may have implications for the treatment of hypertension. In cancer research, this compound has been shown to inhibit the growth of certain types of cancer cells, making it a potential candidate for the development of new cancer therapies.
特性
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonyl-N-(1-phenylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-16-15-20(9-10-21(16)28-3)29(26,27)24-13-11-19(12-14-24)22(25)23-17(2)18-7-5-4-6-8-18/h4-10,15,17,19H,11-14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSMZOYQTNKKOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(C)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

